molecular formula C14H11NO B12127470 2'-Methoxy[1,1'-biphenyl]-3-carbonitrile CAS No. 154848-37-0

2'-Methoxy[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12127470
CAS No.: 154848-37-0
M. Wt: 209.24 g/mol
InChI Key: ZLJZSLGPFPECRA-UHFFFAOYSA-N
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Description

2’-Methoxy[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of biphenyl, where a methoxy group is attached to one of the phenyl rings at the 2’ position, and a cyano group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybiphenyl and a suitable nitrile source.

    Reaction Conditions: The nitrile group can be introduced via a nucleophilic substitution reaction. Common reagents include sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically carried out at elevated temperatures (80-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2’-Methoxy[1,1’-biphenyl]-3-carbonitrile may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and cyano groups influence the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are common.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products

    Oxidation: Formation of 2’-methoxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Formation of 2’-methoxy[1,1’-biphenyl]-3-amine or 2’-methoxy[1,1’-biphenyl]-3-aldehyde.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2’-Methoxy[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2’-Methoxy[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and cyano groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybiphenyl: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Cyanobiphenyl: Lacks the methoxy group, affecting its solubility and electronic properties.

    2’-Methoxy[1,1’-biphenyl]-4-carbonitrile: Similar structure but with the cyano group at a different position, leading to different reactivity and properties.

Uniqueness

2’-Methoxy[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both methoxy and cyano groups, which confer distinct electronic and steric effects

Properties

CAS No.

154848-37-0

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-(2-methoxyphenyl)benzonitrile

InChI

InChI=1S/C14H11NO/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9H,1H3

InChI Key

ZLJZSLGPFPECRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)C#N

Origin of Product

United States

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